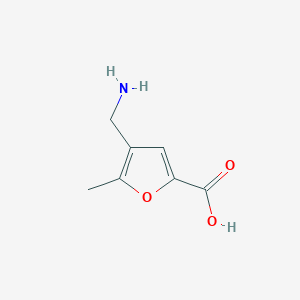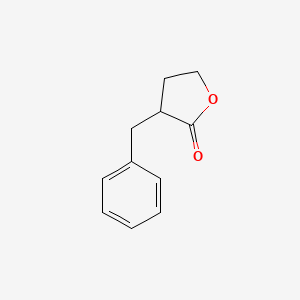
2(3H)-Furanone, dihydro-3-(phenylmethyl)-
Overview
Description
Synthesis Analysis
The synthesis of isotopomeric dihydro-2(3H)furanones, including the dihydro-3-(phenylmethyl) variant, has been developed to yield labeled compounds from saturated and unsaturated C4 diacids. This synthesis, using Ru4H4(CO)8(PBu3)4 under deuterium pressure, demonstrates a general procedure for producing these compounds in quantitative yield, applied notably to the synthesis of a hexadeuterated matairesinol lignan variant (Frediani et al., 2007).
Molecular Structure Analysis
The crystal structure of a related compound, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, reveals the furan ring to be essentially planar, with significant stereogenic centers indicating the complexity and specificity of 2(3H)-furanone derivatives' molecular structures (Kote et al., 2014).
Chemical Reactions and Properties
The Vilsmeier–Haak reaction has been employed to synthesize β-substituted furans, demonstrating 2(3H)-furanone's reactivity towards forming complex heterocyclic compounds. This method highlights the compound's versatile chemical reactivity and its potential as a precursor in synthesizing structurally diverse molecules (Krapivin et al., 1999).
Physical Properties Analysis
3(2H)-Furanones, including the dihydro-3-(phenylmethyl) variant, serve as scaffolds for synthesizing novel fluorescent organic dyes, with their photophysical properties investigated using absorption and emission spectroscopy. This research underscores the importance of understanding the physical properties of 2(3H)-furanones for applications in bio-analytical purposes (Varghese et al., 2015).
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Isotopomeric Dihydro-2(3H)furanones : Frediani et al. (2007) developed a synthetic procedure for isotopomeric dihydro-2(3H)furanones. These furanones were synthesized from various diacids and characterized, contributing to the methodology for the total synthesis of hexadeuterated matairesinol lignan (Frediani, Rosi, Frediani, Bartolucci, & Bambagiotti-Alberti, 2007).
Crystal Structure Analysis
- Crystal Structure of Dihydro-2(5H)furanones : Kote et al. (2014) analyzed the crystal structure of a dihydro-2(5H)furanone compound, providing insights into its planarity and stereogenic centers (Kote, Thopate, Gupta, & Butcher, 2014).
Applications in Organic Dyes
- Synthesis of Novel Fluorescent Organic Dyes : Varghese et al. (2015) explored the synthesis of novel fluorophores based on a 3-furanone skeleton, indicating its potential in bio-analytical applications due to efficient solvatochromic properties (Varghese, Al-Busafi, Suliman, & Al-Kindy, 2015).
Mechanism of Action
Target of Action
Similar compounds such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4h-pyran-4-one (ddmp) are known to exhibit antioxidant properties . Antioxidants typically target free radicals in the body, neutralizing them to prevent cellular damage.
Mode of Action
It’s worth noting that similar compounds like ddmp have been shown to scavenge free radicals . This suggests that 2(3H)-Furanone, dihydro-3-(phenylmethyl)- may interact with its targets (potentially free radicals) by neutralizing them, thereby preventing oxidative stress and cellular damage.
Biochemical Pathways
Compounds with antioxidant properties, like ddmp, can influence various biochemical pathways related to oxidative stress and inflammation . By scavenging free radicals, these compounds can potentially modulate these pathways and their downstream effects, including cellular damage and disease progression.
Result of Action
Based on the antioxidant properties of similar compounds, it can be inferred that this compound may help in reducing oxidative stress and preventing cellular damage by neutralizing free radicals .
properties
IUPAC Name |
3-benzyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTJDTQXENOXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340232 | |
| Record name | 2-Benzyl-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxolan-2-one | |
CAS RN |
61129-28-0 | |
| Record name | 2-Benzyl-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



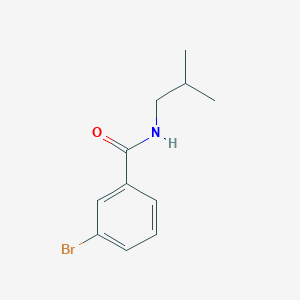
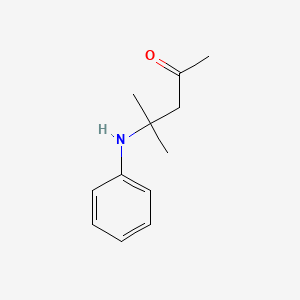
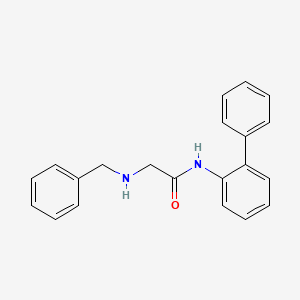
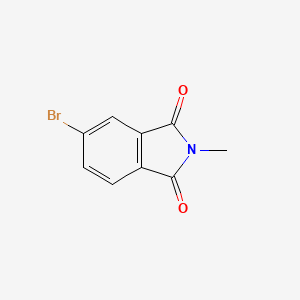
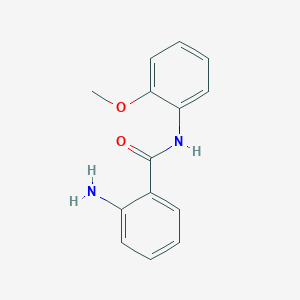
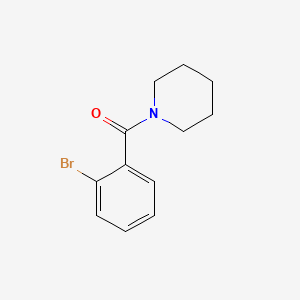

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)



